molecular formula C19H21NO3S B2925557 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 827620-39-3

3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B2925557
CAS No.: 827620-39-3
M. Wt: 343.44
InChI Key: IGYYPYVMAPUIEF-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a chemical compound featuring the 3,4-dihydroisoquinoline scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its prevalence in biologically active molecules . Researchers value this scaffold for its potential in drug discovery and chemical biology. Compounds based on the 3,4-dihydroisoquinoline structure have demonstrated significant research utility across multiple areas. They have been designed and synthesized as potent and selective inhibitors of epigenetic targets like protein arginine methyltransferases (PRMT5), showing promising anti-proliferative activity in cancer cell lines and in vivo models . Furthermore, derivatives of this core structure have been explored as inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), making them candidates for probing neurodegenerative disorders and depression . The scaffold also shows activity against plant pathogens, indicating potential applications in agricultural chemistry . The specific sulfonyl moiety incorporated in this compound is a functional group often used in medicinal chemistry to modulate properties like solubility, binding affinity, and metabolic stability. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(20-12-10-17-8-4-5-9-18(17)14-20)11-13-24(22,23)15-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYYPYVMAPUIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves multiple steps:

  • Formation of the Benzylsulfonyl Intermediate

      Starting Material: Benzyl chloride.

      Reagent: Sodium sulfite.

      Conditions: Reflux in aqueous medium to form benzylsulfonic acid, followed by conversion to benzylsulfonyl chloride using thionyl chloride.

  • Preparation of the 3,4-Dihydroisoquinoline

      Starting Material: Isoquinoline.

      Reagent: Hydrogen gas.

      Catalyst: Palladium on carbon (Pd/C).

      Conditions: Hydrogenation under pressure to yield 3,4-dihydroisoquinoline.

  • Coupling Reaction

      Starting Materials: Benzylsulfonyl chloride and 3,4-dihydroisoquinoline.

      Reagent: Base such as triethylamine.

      Conditions: Stirring at room temperature to form the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve continuous flow reactors for the hydrogenation step and automated systems for the coupling reaction to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives of the benzylsulfonyl group.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Anhydrous solvents.

      Products: Reduced forms of the ketone or sulfonyl groups.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Basic or neutral medium.

      Products: Substituted derivatives at the benzylsulfonyl or isoquinoline positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used in the synthesis of more complex molecules due to its reactive functional groups.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.

    Receptor Binding: May interact with specific receptors in biological systems, making it a candidate for drug development.

Medicine

    Pharmacophore: The compound’s structure suggests it could serve as a pharmacophore in the design of new therapeutic agents.

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to interfere with cellular processes.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Manufacturing: Employed as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, while the isoquinoline moiety may enhance binding affinity through π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-one Derivatives

  • 3-Amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one hydrochloride: This analog replaces the benzylsulfonyl group with an amino moiety. It serves as a precursor for further functionalization .
  • The compound (MW: 334.4 g/mol) has been characterized for its structural features but lacks reported bioactivity data .

Hybrid Molecules with Dihydroisoquinoline Cores

  • Glovadalenum (Dopamine D1 Receptor Modulator): Contains a dihydroisoquinoline core linked to a dichloroindazole group. Its structural complexity and hydroxylmethyl substituents enhance receptor binding specificity, demonstrating the scaffold’s versatility in neurological drug design .
  • 7-(Naphthalen-2-ylmethyl)-3,4-dihydroisoquinoline Derivatives: These derivatives exhibit substituent-dependent bioactivity, with naphthyl groups enhancing lipophilicity and π-π interactions in target binding. Synthesis yields for such analogs are moderate (21–40%), highlighting challenges in sterically hindered reactions .

Functional Group Comparisons

Sulfonyl-Containing Analogues

  • (1S,4R)-1-(((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one: This compound incorporates a sulfonyl group into a bicyclic framework, improving rigidity and conformational stability. The sulfonyl group’s electron-withdrawing nature may reduce metabolic oxidation compared to alkyl chains .

Heterocyclic Modifications

  • 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one: The trifluoromethyl group and pyrrolidine ring enhance metabolic resistance and target affinity. The compound’s molecular weight (436.9 g/mol) and halogenated aryl group suggest applications in kinase inhibition or GPCR modulation .

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Weight (g/mol) Key Substituents Synthetic Yield Notable Properties
Target Compound ~370* Benzylsulfonyl N/A High metabolic stability (predicted)
3-Amino-1-(dihydroisoquinolin-2-yl)propan-1-one 238.7 Amino N/A High solubility, precursor use
Glovadalenum 468.3 Dichloroindazole, hydroxymethyl N/A Dopamine D1 receptor modulation
7-(Naphthalen-2-ylmethyl) derivative ~340 Naphthyl 40% Enhanced lipophilicity
Trifluoromethyl-pyrrolidine analog 436.9 CF3, pyrrolidine N/A Halogenated aryl stability

*Estimated based on structural analogs.

Biological Activity

The compound 3-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a derivative of isoquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The molecular formula for this compound is C16H19NO3SC_{16}H_{19}NO_3S, with a molar mass of approximately 305.39 g/mol. The presence of the benzylsulfonyl group enhances its reactivity and potential for biological interactions.

PropertyValue
Molecular FormulaC16H19NO3S
Molar Mass305.39 g/mol
DensityNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The isoquinoline core can modulate the activity of enzymes and receptors, leading to diverse pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonyl group may facilitate interactions with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antioxidant Activity

Studies have shown that isoquinoline derivatives possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders. For instance, it could inhibit neuronal apoptosis and reduce inflammation in neural tissues.

Antimicrobial Properties

The benzylsulfonyl moiety has been linked to antimicrobial activity against various pathogens. This makes it a candidate for further investigation as a potential therapeutic agent against infections.

Case Studies

  • Neuroprotection in Animal Models : A study involving rodents demonstrated that administration of similar isoquinoline derivatives resulted in reduced neuronal damage following induced ischemia. The compound's ability to modulate inflammatory responses was highlighted as a key factor in its protective effects.
  • Antimicrobial Efficacy : In vitro tests showed that compounds with similar structures exhibited inhibitory effects on bacterial growth, suggesting potential for development into new antibiotics.

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of isoquinoline to explore their biological activities further. For example:

  • Study on Structure-Activity Relationship (SAR) : Investigations into how modifications of the benzylsulfonyl group affect biological activity have provided insights into optimizing these compounds for enhanced efficacy.

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